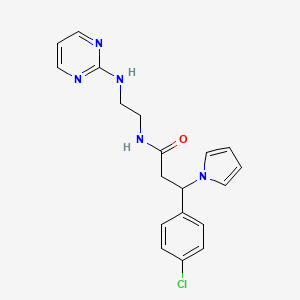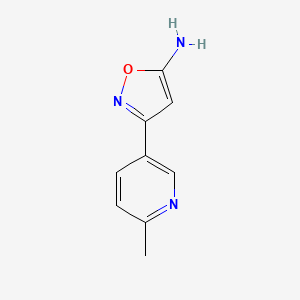![molecular formula C18H13BO2S B13361616 (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B13361616.png)
(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid: is an organic compound with the molecular formula C18H13BO2S It is a boronic acid derivative that features a dibenzothiophene moiety attached to a phenyl ring, which is further connected to a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid typically involves the Suzuki coupling reaction. This reaction is performed between dibenzothiophene and bromobis(dimethylamino)borane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It readily participates in substitution reactions, especially in the Suzuki coupling reaction with aryl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Oxidized derivatives of the dibenzothiophene moiety.
Reduction: Reduced forms of the compound, potentially altering the boronic acid group.
Substitution: Various substituted aryl derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
Chemistry: (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid is used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the development of advanced materials for electronic devices, including OLEDs and photovoltaic cells .
Mecanismo De Acción
The primary mechanism of action for (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid in its applications involves its ability to participate in the Suzuki coupling reaction. This reaction forms carbon-carbon bonds, which are crucial in the construction of complex organic molecules. The boronic acid group interacts with palladium catalysts to facilitate the coupling process, leading to the formation of new aryl-aryl bonds .
Comparación Con Compuestos Similares
- Dibenzo[b,d]thiophen-4-ylboronic acid
- Phenylboronic acid
- 4-Bromophenylboronic acid
Comparison:
- Dibenzo[b,d]thiophen-4-ylboronic acid: Similar structure but lacks the additional phenyl ring, making it less complex.
- Phenylboronic acid: Simpler structure with only a phenyl ring attached to the boronic acid group, lacking the dibenzothiophene moiety.
- 4-Bromophenylboronic acid: Contains a bromine substituent, which can alter its reactivity and applications.
Uniqueness: (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid is unique due to the presence of both the dibenzothiophene and phenyl moieties, which provide distinct electronic and fluorescence properties valuable in optoelectronic applications .
Propiedades
Fórmula molecular |
C18H13BO2S |
|---|---|
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
(4-dibenzothiophen-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C18H13BO2S/c20-19(21)13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)22-18(14)16/h1-11,20-21H |
Clave InChI |
XUKACIDLJPTDTL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


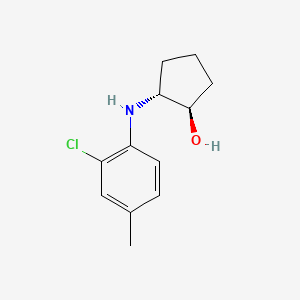
![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361553.png)
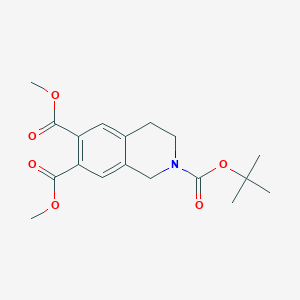
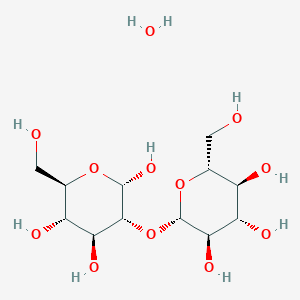
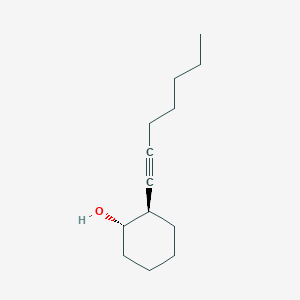
![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B13361576.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361583.png)
![5-Methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B13361585.png)
![6-(4-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361592.png)

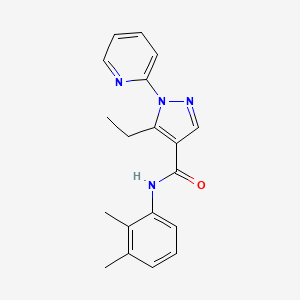
![N-[4-(acetylamino)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361623.png)
